Structural Distinction from Cytarabine (Ara-C): Impact on Hydrogen Bonding and Metabolism
The core structural differentiator for Arabinosylisocytosine is its isocytosine base, which alters its hydrogen bonding pattern compared to the cytosine base in cytarabine (Ara-C). This is a class-level inference, as direct comparative binding or activity data are not available [1]. The isocytosine-cytosine isomerism is expected to impact recognition and processing by metabolic enzymes like deoxycytidine kinase, a key activator of Ara-C [2].
| Evidence Dimension | Nucleobase composition |
|---|---|
| Target Compound Data | Isocytosine |
| Comparator Or Baseline | Cytarabine (Ara-C): Cytosine |
| Quantified Difference | Qualitative difference in base structure |
| Conditions | Chemical structure analysis |
Why This Matters
This structural difference confirms that Arabinosylisocytosine is a distinct chemical entity, and its biological behavior cannot be reliably extrapolated from the extensive data available for cytarabine, justifying its specific procurement for research on base-modified nucleoside analogs.
- [1] Wikipedia. Isocytosine. View Source
- [2] Momparler RL. A model for the chemotherapy of acute leukemia with 1-beta-D-arabinofuranosylcytosine. Cancer Res. 1974 Aug;34(8):1775-87. View Source
